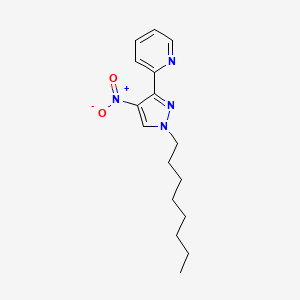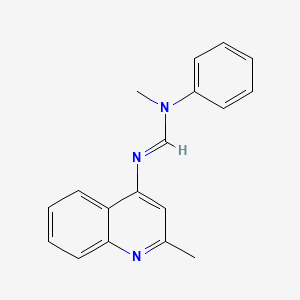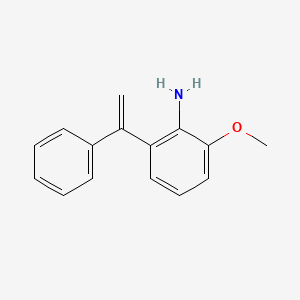
2-Methoxy-6-(1-phenylethenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(1-phenylethenyl)aniline is an organic compound with the molecular formula C15H15NO It is a derivative of aniline, featuring a methoxy group at the 2-position and a phenylethenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1-phenylethenyl)aniline can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aniline derivative in the presence of a palladium catalyst.
Heck Reaction: This method involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Methoxy-6-(1-phenylethenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and phenylethenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline derivatives.
科学的研究の応用
2-Methoxy-6-(1-phenylethenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-6-(1-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain signaling pathways involved in cell growth and differentiation .
類似化合物との比較
Similar Compounds
2-Methoxyaniline: A simpler derivative of aniline with only a methoxy group at the 2-position.
6-Phenylethenylaniline: An aniline derivative with a phenylethenyl group at the 6-position.
Uniqueness
2-Methoxy-6-(1-phenylethenyl)aniline is unique due to the presence of both the methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
189252-16-2 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
2-methoxy-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15NO/c1-11(12-7-4-3-5-8-12)13-9-6-10-14(17-2)15(13)16/h3-10H,1,16H2,2H3 |
InChIキー |
HXNXXASBORWFDY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1N)C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


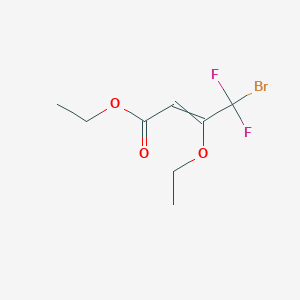
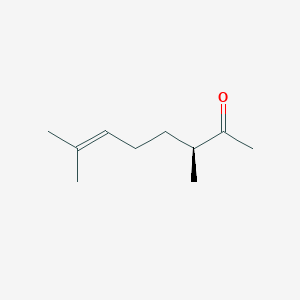
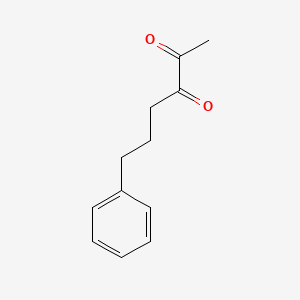
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
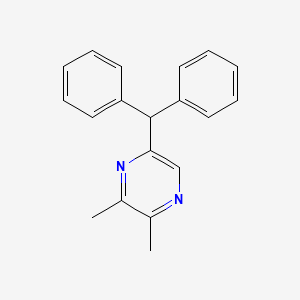


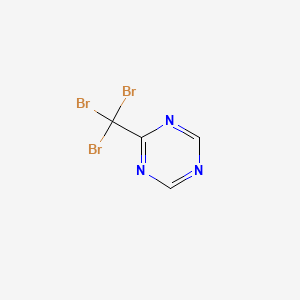
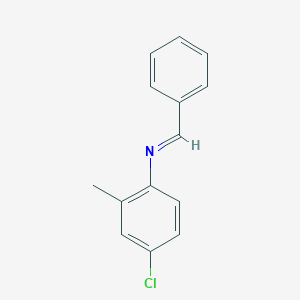
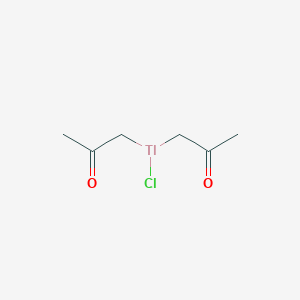
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
